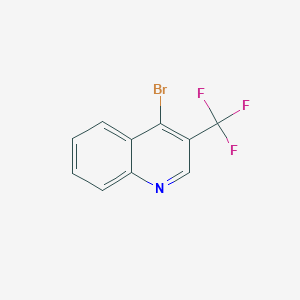

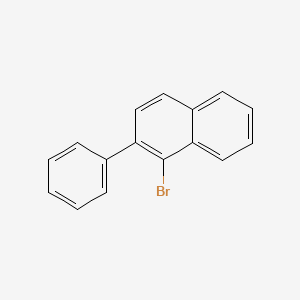

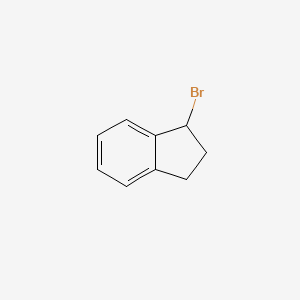

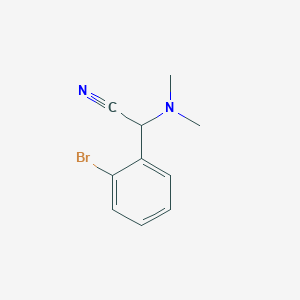

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is a brominated aromatic nitrile with a dimethylamino substituent. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as 2,2-dimethylchromenes, involves the electrolytic reduction of 2-(1-bromo-1-methylethyl)benzofurans in acetonitrile, which suggests that electrochemical methods could be applicable for synthesizing bromophenyl compounds with nitrile functionalities . Additionally, the Knoevenagel condensation method used to obtain Z/E isomers of a bromophenyl acrylonitrile compound indicates that similar condensation reactions might be employed for synthesizing 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction and DFT quantum-chemical calculations . These studies reveal the importance of intermolecular interactions, such as Br...N and Br...Br contacts, which could also be relevant in the crystal packing and stability of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile. The crystal structure of another related compound, a bromophenyl chromene, is stabilized by intermolecular hydrogen bonding .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, they do provide insights into the reactivity of bromophenyl and dimethylamino groups. The cleavage of carbon-bromine bonds and subsequent ring expansion in the synthesis of dimethylchromenes , as well as the formation of Z/E isomers during Knoevenagel condensation , suggest that the bromophenyl and dimethylamino groups in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile can be inferred from related compounds. The presence of strong intermolecular interactions in the crystal structures of similar compounds implies that 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile may also exhibit significant non-covalent interactions that affect its melting point, solubility, and crystal density. The bromine and nitrile groups are likely to influence the compound's reactivity and polarity, which are important factors in its chemical behavior and applications.

Applications De Recherche Scientifique

Synthesis of Estrogen Receptor Modulators

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile plays a role in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. This compound serves as a key intermediate in the synthesis process, contributing to the development of important pharmaceuticals in hormone-related therapies (Petrov, Popova, & Androsov, 2015).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as 2-bromobenzaldehyde cyanohydrin, provides insights into molecular bonding and geometry. This knowledge is essential for understanding the chemical behavior and potential applications of similar compounds in various scientific fields (Betz, Betzler, & Klüfers, 2007).

Reactivity Studies

The compound's reactivity has been explored, for example, in the reaction of bis(dimethylamino)acetonitrile with phenylisocyanate, leading to the formation of imidazolidinediones. Understanding these reactions can be crucial for the development of new synthetic pathways in organic chemistry (Seckinger, 1980).

Anticancer Activity

Compounds like 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have shown potential in anticancer research. These derivatives exhibit significant activity against specific cancer cell lines, highlighting the importance of such compounds in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photoreaction Studies

The study of photoheterolysis reactions involving related compounds, such as 4-chloro-N,N-dimethylaniline in acetonitrile, has implications for understanding photoreactions and developing new photoreactive materials (Fagnoni, Mella, & Albini, 1999).

Coordination Chemistry

In coordination chemistry, complexes involving ligands like 2,6‐bis[2‐(dimethylamino)ethyliminomethyl]‐4‐methylphenol in conjunction with bromo compounds demonstrate diverse structural and bonding properties. This knowledge contributes to the understanding of metal-ligand interactions (Adams, Clunas, & Fenton, 2004).

Electrochemical Studies

Electrochemical studies involving tris(dimethylamino)phosphine and tris(dimethylamino)arsine with halogens and interhalogens in acetonitrile help in understanding the behavior of these compounds in various redox processes. Such studies are fundamental in the field of electrochemistry (Ali & Harris, 1979).

Propriétés

IUPAC Name |

2-(2-bromophenyl)-2-(dimethylamino)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRRJFUQMCBRMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443143 |

Source

|

| Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

CAS RN |

299215-38-6 |

Source

|

| Record name | 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.